molecular formula C6H14ClNO2 B2956308 3-Methyl-3-(methylamino)butanoic acid;hydrochloride CAS No. 2416228-91-4

3-Methyl-3-(methylamino)butanoic acid;hydrochloride

Cat. No. B2956308
CAS RN: 2416228-91-4
M. Wt: 167.63
InChI Key: DATUYMNWNNZRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-(methylamino)butanoic acid hydrochloride is a chemical compound with the CAS Number: 2416228-91-4 . It has a molecular weight of 167.64 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, a dimer of methyl cyanoacetate and cyanoacetamide, is described, which involves ammonolysis with dimethylamine.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2.ClH/c1-6(2,7-3)4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The thermal decomposition of methyl butanoate has been examined, providing insights into the breakdown kinetic mechanism and formation of small compounds. These findings can help predict the behavior of 3-Methyl-3-(methylamino)butanoic acid;hydrochloride in various environments.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.

Scientific Research Applications

Antimicrobial Activity

A study synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, creating compounds with antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and fungi like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Polymer Chemistry

Research on the hydrolysis of polyamides revealed that small weak organic acids, including butanoic acid, can significantly accelerate the hydrolysis process. Butanoic acid, being the weakest among the acids studied, showed the strongest effect on increasing the hydrolysis rate of polyamide materials (Hocker et al., 2014).

Synthesis of Bioactive Compounds

A synthesis approach for 4-(methylamino)butanoic acid involved N-methyl-pyrrolidone and hydrochloric acid, highlighting its potential in creating bioactive derivatives. The reaction conditions optimized for the synthesis yielded significant quantities of the target compound, suggesting its applicability in further pharmacological research (Peng, 2010).

Bioavailability Studies

The bioavailability of 2-Amino-3-(methylamino)-propanoic acid (BMAA) in primates was investigated, demonstrating high oral bioavailability. This study provides insight into the metabolic processing of similar compounds in biological systems (Duncan et al., 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methyl-3-(methylamino)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2,7-3)4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEYGORRKRTUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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